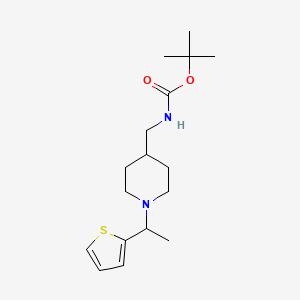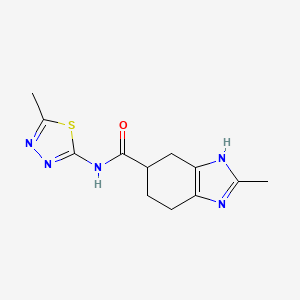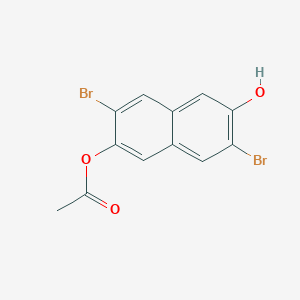
3,7-Dibromo-6-hydroxy-2-naphthyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-6-hydroxy-2-naphthyl Acetate: is a chemical compound with the molecular formula C12H8Br2O3 and a molecular weight of 360 g/mol . It is a derivative of naphthalene, characterized by the presence of two bromine atoms, a hydroxyl group, and an acetate group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate typically involves the bromination of 6-hydroxy-2-naphthyl acetate. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of 6-hydroxy-2-naphthyl acetate.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6-hydroxy-2-naphthyl acetate.
Substitution: Formation of substituted naphthyl acetates.
Scientific Research Applications
Chemistry: 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their biological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding naphthol derivative.
Comparison with Similar Compounds
3,6-Dibromo-2,7-dihydroxynaphthalene: Similar in structure but with hydroxyl groups at different positions.
6-Bromo-2-naphthyl acetate: Contains only one bromine atom.
2,7-Dibromo-6-hydroxynaphthalene: Similar but lacks the acetate group.
Uniqueness: 3,7-Dibromo-6-hydroxy-2-naphthyl Acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3,7-dibromo-6-hydroxynaphthalen-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O3/c1-6(15)17-12-5-8-2-9(13)11(16)4-7(8)3-10(12)14/h2-5,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFXRUWPRPNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC(=C(C=C2C=C1Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)
![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)
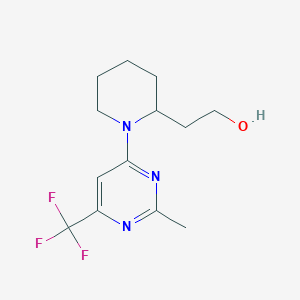
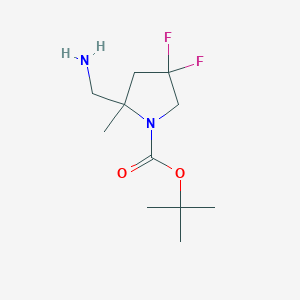
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)
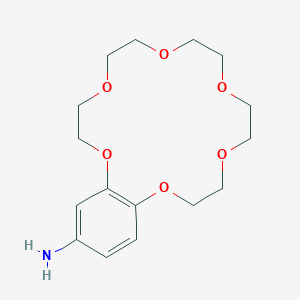
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)
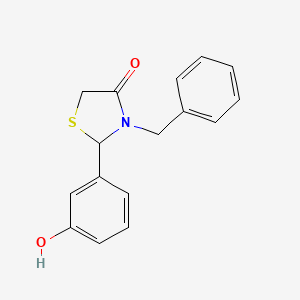

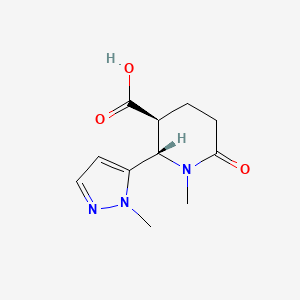
![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)
